molecular formula C23H30N6O8 B14775704 Lenalidomide-acetamido-O-PEG3-C2-azide

Lenalidomide-acetamido-O-PEG3-C2-azide

Cat. No.: B14775704
M. Wt: 518.5 g/mol
InChI Key: ALKYLAVLDSHTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lenalidomide-acetamido-O-PEG3-C2-azide is a synthetic small molecule designed for targeted protein degradation (TPD), a cutting-edge strategy in drug discovery. This compound belongs to the class of proteolysis-targeting chimeras (PROTACs), which recruit E3 ubiquitin ligases to tag specific proteins for proteasomal degradation. Structurally, it integrates three critical components:

  • Lenalidomide core: A potent immunomodulatory drug (IMiD) that binds to cereblon (CRBN), an E3 ubiquitin ligase adaptor protein .
  • PEG3 linker: A triethylene glycol spacer that optimizes solubility, flexibility, and distance between the E3 ligase ligand and the target-binding moiety .
  • C2-azide terminal group: A click chemistry handle (azide) enabling conjugation to alkyne-modified target protein ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

This adjustment would yield an estimated molecular formula of C23H32N6O8 and a molecular weight of ~518 g/mol .

The compound is primarily used in research to develop bifunctional degraders for oncology and neurodegenerative diseases. Its stability under refrigerated storage and compatibility with aqueous solvents (via PEG) enhance its utility in biological assays .

Properties

Molecular Formula

C23H30N6O8

Molecular Weight

518.5 g/mol

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide

InChI

InChI=1S/C23H30N6O8/c24-28-25-6-7-34-8-9-35-10-11-36-12-13-37-15-21(31)26-18-3-1-2-16-17(18)14-29(23(16)33)19-4-5-20(30)27-22(19)32/h1-3,19H,4-15H2,(H,26,31)(H,27,30,32)

InChI Key

ALKYLAVLDSHTRL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-acetamido-O-PEG3-C2-azide involves several steps:

    Starting Material: The synthesis begins with lenalidomide, a derivative of thalidomide.

    PEG Linker Attachment: A PEG3 linker is attached to lenalidomide through a series of reactions involving ethylene glycol derivatives.

    Acetamido Group Addition: An acetamido group is introduced to enhance the compound’s solubility and stability.

    Azide Group Introduction: Finally, an azide group is added to the terminal end of the PEG linker, enabling further conjugation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-acetamido-O-PEG3-C2-azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles.

    Reduction Reactions: The azide group can be reduced to an amine.

    Conjugation Reactions: The terminal azide group allows for conjugation to other molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Common Reagents and Conditions

    Substitution Reactions: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.

    Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are used for azide reduction.

    Conjugation Reactions: Alkyne-functionalized molecules are used for click chemistry reactions.

Major Products Formed

Scientific Research Applications

Lenalidomide-acetamido-O-PEG3-C2-azide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in developing novel therapeutics for cancer and other diseases.

    Industry: Utilized in the production of research reagents and tools for drug discovery.

Mechanism of Action

Lenalidomide-acetamido-O-PEG3-C2-azide exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Lenalidomide-5'-acetamido-O-PEG4-C2-azide

Property This compound Lenalidomide-5'-acetamido-O-PEG4-C2-azide
Molecular Formula C23H32N6O8 (estimated) C25H34N6O9
Molecular Weight ~518 g/mol (estimated) 562.58 g/mol
PEG Length 3 ethylene glycol units 4 ethylene glycol units
Solubility High (PEG-enhanced) Slightly higher due to longer PEG linker
Application TPD, PROTAC synthesis TPD, PROTAC synthesis
Key Reference

Key Findings :

  • Longer PEG linkers (e.g., PEG4) improve solubility but may reduce cell permeability due to increased hydrophilicity .
  • Shorter linkers (e.g., PEG3) are preferred for targets requiring precise spatial alignment between the E3 ligase and the target protein .

Thalidomide-Based Derivatives

Thalidomide-O-PEG3-amine hydrochloride

Property This compound Thalidomide-O-PEG3-amine hydrochloride
Core Ligand Lenalidomide (CRBN binder) Thalidomide (CRBN binder)
Terminal Group Azide (for conjugation) Amine (for acid coupling)
Stability Stable at 4°C Requires refrigeration (hydrochloride salt)
Application TPD, click chemistry PROTAC synthesis, antibody-drug conjugates
Key Reference

Key Findings :

  • Lenalidomide derivatives exhibit stronger CRBN binding and lower toxicity compared to thalidomide analogues .
  • Azide-terminated compounds enable modular conjugation, whereas amine-terminated variants require additional activation steps .

Non-Lenalidomide PEG-Azide Compounds

IODOACETAMIDE-PEG3-AZIDE

Property This compound IODOACETAMIDE-PEG3-AZIDE
Core Structure Lenalidomide Iodoacetamide (alkylating agent)
Functional Group Azide Azide + iodoacetamide (thiol-reactive)
Molecular Weight ~518 g/mol (estimated) 410.18 g/mol
Application Protein degradation Bioconjugation (e.g., antibody labeling)
Key Reference

Key Findings :

  • IODOACETAMIDE-PEG3-AZIDE is used for site-specific protein modification but lacks E3 ligase recruitment capability .
  • Lenalidomide derivatives are specialized for TPD, leveraging CRBN-mediated ubiquitination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.